Lhc-165

描述

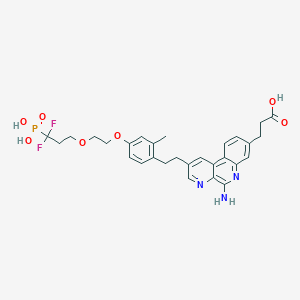

Structure

3D Structure

属性

IUPAC Name |

3-[5-amino-2-[2-[4-[2-(3,3-difluoro-3-phosphonopropoxy)ethoxy]-2-methylphenyl]ethyl]benzo[f][1,7]naphthyridin-8-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N3O7P/c1-18-14-22(41-13-12-40-11-10-29(30,31)42(37,38)39)7-6-21(18)5-2-20-15-24-23-8-3-19(4-9-26(35)36)16-25(23)34-28(32)27(24)33-17-20/h3,6-8,14-17H,2,4-5,9-13H2,1H3,(H2,32,34)(H,35,36)(H2,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLWKRZBLTZSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCOCCC(F)(F)P(=O)(O)O)CCC2=CC3=C4C=CC(=CC4=NC(=C3N=C2)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F2N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258595-14-0 | |

| Record name | LHC-165 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258595140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHC-165 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD02U4QLM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LHC-165 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LHC-165 is a potent and selective Toll-like receptor 7 (TLR7) agonist of the benzonapthyridine class, designed for intratumoral administration in solid malignancies. Its mechanism of action is centered on the activation of innate and adaptive immune responses within the tumor microenvironment. By binding to and activating TLR7 on immune cells, particularly dendritic cells, this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This, in turn, promotes the recruitment and activation of effector T-cells, leading to a robust anti-tumor immune response. Preclinical studies have demonstrated that this compound has single-agent anti-tumor activity and can act synergistically with immune checkpoint inhibitors.[1] This guide provides a detailed overview of the molecular mechanism, experimental validation, and preclinical data related to this compound.

Core Mechanism of Action: TLR7 Agonism

This compound is a synthetic agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and to some extent, monocytes and macrophages. TLR7's natural ligands are single-stranded RNA (ssRNA) from viruses. As a TLR7 agonist, this compound mimics these viral components, triggering a powerful innate immune response.[1]

Upon intratumoral injection, this compound, which is adsorbed to aluminum hydroxide (B78521) for sustained release and localized activity, is taken up by TLR7-expressing immune cells within the tumor microenvironment.[2] This localized delivery is intended to minimize systemic exposure and associated toxicities.[2] The binding of this compound to TLR7 initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This is the critical first step in a signaling cascade that culminates in the activation of key transcription factors, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).

The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10.[1] This cytokine milieu has several profound effects on the tumor microenvironment:

-

Recruitment of Immune Cells: Chemokines attract a variety of immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to the tumor site.

-

Activation of Antigen-Presenting Cells (APCs): Dendritic cells, in particular, are potently activated by TLR7 agonism. They upregulate co-stimulatory molecules (e.g., CD80, CD86) and increase their antigen presentation capacity.

-

Enhancement of T-Cell Priming: Activated APCs are more effective at priming and activating tumor-specific T-cells.

-

Induction of a Th1-Biased Immune Response: The cytokine profile induced by TLR7 activation promotes the differentiation of T-helper cells towards a Th1 phenotype, which is critical for cell-mediated anti-tumor immunity.

A preclinical study of this compound demonstrated its ability to induce antitumor activity, sustain intratumoral retention, and produce an abscopal effect in mice, where localized treatment leads to regression of distant, untreated tumors.

Signaling Pathway

The intracellular signaling pathway initiated by this compound is the canonical TLR7 pathway. The key steps are outlined below:

References

Lhc-165: A Technical Overview of a Localized TLR7 Agonist for Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lhc-165 is a novel synthetic Toll-like receptor 7 (TLR7) agonist belonging to the benzonapthyridine class of molecules. Developed for localized intratumoral delivery, it is formulated with aluminum hydroxide (B78521) to ensure slow release and sustained immune activation within the tumor microenvironment. By targeting TLR7, this compound stimulates innate and adaptive immune responses, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and combination therapies such as checkpoint inhibitors. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailing its mechanism of action, pharmacological properties, and the experimental basis for its development.

Introduction to this compound and TLR7 Agonism

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages, recognizes single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, ultimately bridging the innate and adaptive immune systems.[1]

This compound is a synthetic small molecule designed to mimic the natural ligands of TLR7, thereby initiating a potent, localized immune response directly at the tumor site.[2] Its formulation as a suspension adsorbed to aluminum hydroxide is a key feature, promoting retention within the tumor and minimizing systemic exposure and associated toxicities.[2][3]

Mechanism of Action: TLR7 Signaling Pathway

Upon intratumoral administration, this compound is taken up by TLR7-expressing immune cells within the tumor microenvironment. The binding of this compound to TLR7 in the endosomal compartment initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This event triggers a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of two key transcription factors: NF-κB and IRF7.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines.

-

IRF7 (Interferon Regulatory Factor 7): Induces the production of type I interferons (IFN-α and IFN-β).

The secreted cytokines and interferons orchestrate a broad anti-tumor immune response characterized by:

-

Activation and maturation of dendritic cells (DCs): Enhanced antigen presentation to T cells.

-

Activation of natural killer (NK) cells: Direct killing of tumor cells.

-

Induction of a tumor antigen-specific T-cell response: Generation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.

Figure 1: Simplified TLR7 signaling pathway initiated by this compound.

Quantitative Data from Clinical Studies

Data for this compound primarily comes from a Phase I/Ib clinical trial (NCT03301896) in patients with advanced solid tumors. The study evaluated this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab.

Pharmacokinetics

Pharmacokinetic analysis of intratumorally administered this compound revealed a characteristic release profile.

| Parameter | Value (for 600 µg dose) | Description |

| Release Profile | Initial rapid release followed by a slower release phase | The aluminum hydroxide formulation facilitates a sustained local concentration. |

| Time to Maximum Concentration (Tmax) | ~1 hour | Reflects the initial rapid release phase. |

| Terminal Half-life (t½) | 9.4 - 58.9 hours | Demonstrates the prolonged release from the injection site. |

| Accumulation | No evidence of accumulation over time | Suggests appropriate clearance between doses. |

Table 1: Summary of Pharmacokinetic Parameters for this compound.

Pharmacodynamics and Anti-Tumor Activity

The clinical trial provided evidence of target engagement and preliminary anti-tumor activity.

| Parameter | Observation |

| Systemic Cytokine Induction | Increased levels of CXCL10, IFNγ, and IL-6 were observed in a subset of patients. |

| Tumor Microenvironment Modulation | On-treatment biopsies showed increased T-cell inflammation. |

| Overall Response Rate (ORR) | 6.7% across all tumor types. |

| Disease Control Rate (DCR) | 17.8% across all tumor types. |

| Median Progression-Free Survival (PFS) | 1.7 months. |

Table 2: Pharmacodynamic and Efficacy Data from Phase I/Ib Trial.

Safety and Tolerability

This compound demonstrated an acceptable safety profile, with most adverse events being mild to moderate.

| Adverse Event (AE) | Frequency |

| Pyrexia | 22.2% |

| Pruritus | 13.3% |

| Chills | 11.1% |

| Asthenia | 4.4% |

| Grade 3 Pancreatitis (Serious AE) | 1 patient |

Table 3: Common Drug-Related Adverse Events.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the manufacturer, this section outlines the general methodologies typically employed for the characterization of a TLR7 agonist.

In Vitro TLR7 Activity Assay

This assay is fundamental to confirming the specific activation of the TLR7 pathway.

Figure 2: General workflow for an in vitro TLR7 reporter assay.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with the human TLR7 gene and a reporter gene (e.g., SEAP under the control of an NF-κB-inducible promoter) are cultured under standard conditions.

-

Treatment: Cells are treated with a serial dilution of this compound or a control agonist.

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for TLR7 activation and reporter gene expression.

-

Detection: The supernatant is collected, and the activity of the secreted reporter protein is quantified using a colorimetric or chemiluminescent substrate.

-

Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated to determine the potency of this compound.

Cytokine Profiling in Human PBMCs

This assay assesses the ability of this compound to induce a functional immune response in primary human immune cells.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Stimulation: PBMCs are cultured in the presence of varying concentrations of this compound.

-

Supernatant Collection: At different time points (e.g., 6, 24, 48 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of key cytokines and chemokines (e.g., IFN-α, TNF-α, IL-6, IL-12, CXCL10) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound is a promising intratumoral TLR7 agonist with a well-defined mechanism of action. Its formulation for localized delivery and sustained release offers the potential for potent immune activation within the tumor microenvironment while mitigating systemic side effects. The available clinical data demonstrates an acceptable safety profile and preliminary signs of anti-tumor activity, supporting its further development, particularly in combination with other immunotherapies. Future studies will be crucial to identify predictive biomarkers and optimize patient selection to fully realize the therapeutic potential of this compound.

References

Preclinical Data on Lhc-165 in Syngeneic Mouse Models Remains Largely Undisclosed

Despite references in clinical trial literature to successful preclinical studies, detailed quantitative data and specific experimental protocols for the Toll-like receptor 7 (TLR7) agonist Lhc-165 in syngeneic mouse models are not publicly available. Researchers and drug development professionals seeking to build upon the foundational science of this compound will find that while the compound has progressed to human trials, the comprehensive preclinical evidence package remains elusive in the public domain.

This compound, a benzonapthyridine TLR7 agonist developed by Novartis, is designed for localized intratumoral injection. It is formulated with an aluminum hydroxide (B78521) adjuvant to ensure slow release from the injection site, thereby localizing immune activation within the tumor microenvironment and reducing systemic exposure.[1]

Abstracts from clinical trial disclosures and conference presentations repeatedly mention the compound's promising activity in mouse models. For instance, it has been noted that in syngeneic models, this compound treatment led to tumor growth inhibition, and that combination therapy with an anti-PD-1 agent resulted in more effective tumor control than either agent alone.[1] A preclinical study also reportedly demonstrated antitumor activity, sustained intratumoral retention, a broad therapeutic window, and the induction of an abscopal effect, where untreated tumors also show regression.

However, the specific details of these crucial experiments—essential for independent scientific scrutiny and further research—have not been published in peer-reviewed journals or detailed conference materials accessible through public databases. An abstract presented at the 2019 American Association for Cancer Research (AACR) Annual Meeting, titled "Identification and characterization of LHC165, a TLR7 agonist designed for localized intratumoral therapies," is the most specific public disclosure of this preclinical work.[1] Yet, the full poster or presentation containing the quantitative efficacy data and detailed methodologies has not been made available.

Without access to this foundational data, it is not possible to construct the in-depth technical guide as requested. Key missing information includes:

-

Quantitative Efficacy Data: Specific metrics such as Tumor Growth Inhibition (TGI) percentages, tumor volume measurements over time, and survival data (e.g., Kaplan-Meier curves) are unavailable.

-

Detailed Experimental Protocols: The specific syngeneic mouse models used (e.g., CT26 colon carcinoma, B16 melanoma), the mouse strains (e.g., BALB/c, C57BL/6), tumor implantation techniques, detailed dosing regimens (dose, frequency, duration), and the methods for assessing immunological responses (e.g., flow cytometry panels, cytokine analysis platforms) are not described.

This compound Mechanism of Action and Theoretical Workflow

This compound functions by activating TLR7, a key receptor in the innate immune system primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation is intended to initiate a cascade of immune events within the tumor.

The proposed mechanism of action, based on the known function of TLR7 agonists, begins with the intratumoral injection of this compound. The drug's formulation with aluminum hydroxide ensures it remains localized, slowly releasing the active agonist. This localized release stimulates tumor-infiltrating immune cells, particularly antigen-presenting cells (APCs) like dendritic cells.

Activated APCs then process and present tumor-associated antigens to T cells, leading to the priming and activation of a tumor-specific adaptive immune response. This process is expected to increase the infiltration of cytotoxic CD8+ T cells into the tumor, which are capable of directly killing cancer cells. The combination with an anti-PD-1 antibody, such as spartalizumab, is designed to further enhance the activity of these T cells by blocking a key immune checkpoint that would otherwise suppress their function.

Below are diagrams illustrating the theoretical signaling pathway and the intended experimental workflow for evaluating a compound like this compound.

Signaling Pathway

Experimental Workflow

References

The Rise and Discontinuation of LHC-165: A Novartis Toll-Like Receptor 7 Agonist

An In-depth Review of Preclinical Rationale and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

LHC-165, a Toll-like receptor 7 (TLR7) agonist developed by Novartis, represented a promising immunotherapeutic strategy aimed at activating the innate immune system to generate a potent anti-tumor response. Despite demonstrating a manageable safety profile and preliminary signs of anti-tumor activity in early-phase clinical trials, its development was ultimately discontinued (B1498344) for business reasons. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Activating the Innate Immune Bridge to Adaptive Immunity

This compound is a Toll-like receptor 7 (TLR7) agonist.[1][2][3][4] TLR7 is a pattern recognition receptor involved in the innate immune system, and its activation triggers a cascade of signaling pathways.[2] This activation leads to the release of cytokines and promotes the antitumor activity of effector T-cells. In preclinical mouse models, treatment with this compound resulted in the inhibition of tumor growth. The combination of this compound with an anti-PD-1 agent showed more effective tumor growth inhibition than either treatment alone.

The proposed signaling pathway for this compound is depicted below:

References

- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Lhc-165: A Novel TLR7 Agonist for Innate Immune System Activation in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lhc-165 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed for intratumoral (IT) administration, emerging as a promising immunotherapeutic agent in oncology. By activating the innate immune system within the tumor microenvironment (TME), this compound aims to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to anti-tumor immune responses and synergistic with other immunotherapies such as checkpoint inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining representative experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic application of this compound and similar innate immune agonists.

Introduction to this compound and Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens and cellular stress. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a pivotal role in initiating innate immune responses. TLR7, predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses.[1] Synthetic TLR7 agonists, such as this compound, mimic this viral recognition, triggering a powerful downstream signaling cascade that bridges innate and adaptive immunity.[2][3]

This compound is administered directly into the tumor, a strategy designed to maximize local immune activation while minimizing systemic toxicities often associated with systemic administration of immune agonists.[2][4] To enhance its retention within the tumor, this compound is adsorbed onto aluminum hydroxide, which may also contribute to a T helper 1 (Th1) skewed immune response. Preclinical studies have demonstrated that intratumoral administration of this compound leads to anti-tumor activity, sustained retention at the injection site, and an abscopal effect, where untreated distal tumors also show regression.

Mechanism of Action: TLR7 Signaling Pathway

Upon administration, this compound is taken up by TLR7-expressing immune cells within the TME. The activation of TLR7 initiates a MyD88-dependent signaling pathway, a central hub for many TLRs. This cascade involves the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The pathway then bifurcates to activate two critical transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Activation of NF-κB leads to the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12. These molecules are crucial for recruiting and activating other immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), within the tumor.

-

Interferon Regulatory Factor 7 (IRF7): Activation of IRF7 is a hallmark of TLR7 signaling and results in the robust production of type I interferons (IFN-α/β). Type I IFNs have pleiotropic anti-tumor effects, including enhancing antigen presentation by dendritic cells (DCs), promoting the cytotoxic activity of NK cells and T cells, and directly inhibiting tumor cell proliferation.

The culmination of these signaling events is the transformation of the TME from an immunosuppressive to an immunostimulatory state, fostering a potent and durable anti-tumor immune response.

References

- 1. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Abscopal Effect Induced by Intratumoral LNP-based mRNA Immunotherapies

Disclaimer: As of this writing, there is no publicly available scientific literature or clinical data for a specific compound designated "Lhc-165." This guide will therefore focus on the core principles and published data for well-documented, analogous intratumoral lipid nanoparticle (LNP) mRNA therapies that have been shown to induce a systemic anti-tumor response, known as the abscopal effect. The information presented here is intended for researchers, scientists, and drug development professionals.

Core Concepts: Intratumoral mRNA Therapy and the Abscopal Effect

The abscopal effect is a phenomenon in which local tumor treatment results in the regression of untreated metastatic lesions at distant sites in the body.[1] This systemic response is understood to be mediated by the host's immune system. The goal of in situ cancer vaccination is to trigger this effect by transforming the treated tumor into a "factory" for generating a personalized, systemic anti-tumor immunity.

Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering nucleic acid therapeutics, such as messenger RNA (mRNA).[2][3] By encapsulating mRNA, LNPs protect it from degradation and facilitate its entry into cells.[2] When administered intratumorally, LNP-mRNA therapies can locally produce immune-stimulating proteins (cytokines, checkpoint inhibitors, etc.) that activate and "educate" the immune system to recognize and attack cancer cells throughout the body, thereby inducing an abscopal effect.[4]

This guide will detail two primary examples of this approach:

-

Triplet LNP: A combination therapy delivering mRNA encoding for Interleukin-7 (IL-7), Interleukin-21 (IL-21), and 4-1BB Ligand (4-1BBL).

-

IFNβ LNP: A monotherapy delivering mRNA encoding for Interferon-beta (IFNβ).

Triplet LNP: A Synergistic Approach to Systemic Anti-Tumor Immunity

Intratumoral delivery of a combination of mRNAs encoding IL-7, IL-21, and 4-1BBL, termed "Triplet LNP," has been shown to induce potent, systemic anti-tumor immunity by synergistically activating multiple arms of the immune system. This approach leads to the eradication of both treated and distant tumors and establishes long-term immunological memory.

Mechanism of Action and Signaling Pathways

The Triplet LNP therapy works by locally producing three distinct immunomodulatory proteins within the tumor microenvironment (TME), each with a specific role in activating an anti-tumor T-cell response.

-

Interleukin-7 (IL-7): Promotes the development, survival, and homeostatic expansion of T-cells. Its signaling is primarily mediated through the JAK/STAT and PI3K/AKT pathways, leading to the upregulation of anti-apoptotic proteins like Bcl-2.

-

Interleukin-21 (IL-21): A potent stimulator of CD8+ T-cell and Natural Killer (NK) cell proliferation and effector functions. It signals through the JAK/STAT pathway, enhancing the cytotoxic capabilities of these immune cells.

-

4-1BB Ligand (4-1BBL): A powerful co-stimulatory molecule for activated T-cells. Its interaction with the 4-1BB receptor on T-cells activates NF-κB and other pathways, promoting T-cell expansion, survival, and cytokine production.

The synergy of these three components results in a profound increase in the frequency and function of tumor-infiltrating CD8+ T-cells, which are crucial for killing cancer cells.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies using the Triplet LNP therapy in various mouse tumor models.

Table 1: Tumor Growth Inhibition

| Tumor Model | Treatment Group | Injected Tumor Outcome | Distal (Abscopal) Tumor Outcome | Reference |

|---|---|---|---|---|

| MC38 (Colon) | Vehicle | Progressive Growth | Progressive Growth | |

| MC38 (Colon) | Control LNP | Progressive Growth | Progressive Growth | |

| MC38 (Colon) | Triplet LNP | 100% Complete Regression | 75% Complete Regression | |

| B16-F10 (Melanoma) | Triplet LNP | Significant Growth Delay | Significant Growth Delay |

| E0771 (Breast) | Triplet LNP | Significant Growth Delay | Significant Growth Delay | |

Table 2: Changes in Tumor-Infiltrating Immune Cells (MC38 Model)

| Cell Type | Treatment Group | Change in Frequency (% of CD45+ cells) | Key Functional Change | Reference |

|---|---|---|---|---|

| CD8+ T-cells | Triplet LNP | Profound Increase | Increased Granzyme B, IFN-γ, TNF-α | |

| NK cells | Triplet LNP | No significant change | Increased Granzyme B, IFN-γ, TNF-α | |

| TAMs * | Triplet LNP | Decreased | - |

*Tumor-Associated Macrophages

Experimental Protocols

1. LNP Formulation:

-

Lipids: Proprietary ionizable lipids, helper lipids (e.g., DSPC), cholesterol, and PEG-lipids are combined.

-

mRNA: Nucleoside-modified mRNAs encoding murine IL-7, IL-21, and 4-1BBL are synthesized.

-

Assembly: Lipids dissolved in ethanol (B145695) are rapidly mixed with mRNAs in an acidic buffer (e.g., sodium acetate) using a microfluidic device. The resulting LNPs are then dialyzed against PBS to neutralize the pH and remove ethanol.

2. Animal Models and Tumor Challenge:

-

Mouse Strain: C57BL/6 female mice, 6-8 weeks old.

-

Cell Lines: MC38 (colon adenocarcinoma), B16-F10 (melanoma), E0771 (breast cancer).

-

Tumor Inoculation: For abscopal studies, mice are subcutaneously inoculated with tumor cells on both flanks (e.g., 5 x 10^5 MC38 cells per flank). Treatment is administered only to the tumor on one flank.

3. Treatment Regimen:

-

Dosage: A typical dose involves a total of 10-20 µg of mRNA per injection.

-

Administration: When tumors reach a palpable size (e.g., 50-100 mm³), intratumoral injections are performed.

-

Schedule: Injections are typically given on a schedule such as days 7, 10, and 13 post-tumor inoculation.

4. Analysis and Endpoints:

-

Tumor Growth: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).

-

Flow Cytometry: Tumors and spleens are harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1) and functional markers (e.g., Granzyme B, IFN-γ) for analysis.

-

Survival: Mice are monitored for survival, with euthanasia performed when tumors reach a predetermined maximum size.

IFNβ LNP: Activating Innate Immunity for Systemic Effect

Intratumoral delivery of LNP-formulated mRNA encoding IFNβ provides another powerful strategy for in situ vaccination. IFNβ is a type I interferon that plays a critical role in bridging the innate and adaptive immune systems.

Mechanism of Action and Signaling Pathway

When IFNβ is produced within the TME, it initiates a signaling cascade that leads to a pro-inflammatory environment and robust anti-tumor immunity.

-

Direct Effects: IFNβ can directly inhibit tumor cell proliferation and induce apoptosis.

-

Immune Activation: It promotes the maturation and activation of dendritic cells (DCs), which are essential for priming T-cell responses. Activated DCs then present tumor antigens to T-cells in the draining lymph nodes.

-

T-Cell Recruitment: IFNβ signaling stimulates the production of chemokines that attract cytotoxic CD8+ T-cells to the tumor.

This cascade of events, initiated locally, results in a systemic T-cell response capable of targeting distant metastases.

Quantitative Data

The following tables summarize key data from a study investigating intratumoral IFNβ-mRNA LNPs in a squamous cell carcinoma model (MOC1).

Table 3: Tumor Growth Inhibition (MOC1 Model)

| Treatment Group | Injected Tumor Growth | Distal (Abscopal) Tumor Growth | Reference |

|---|---|---|---|

| PBS | Progressive Growth | Progressive Growth |

| IFNβ-mRNA LNP | Significant Growth Inhibition | Significant Growth Inhibition | |

Table 4: Changes in Tumor-Infiltrating Immune Cells (LLC.ova Model)

| Metric | Treatment Group | Change in Injected Tumor | Reference |

|---|---|---|---|

| CD8:CD4 T-cell Ratio | IFNβ-mRNA LNP | Increased | |

| CD69+ CD8 T-cells | IFNβ-mRNA LNP | Increased |

| M1 Macrophages | IFNβ-mRNA LNP | Increased | |

Experimental Protocols

1. LNP Formulation & Animal Models:

-

The protocols for LNP formulation and establishment of bilateral tumor models are similar to those described for the Triplet LNP therapy (Sections 2.3.1 and 2.3.2).

-

Cell Lines: Lewis Lung Carcinoma (LLC.ova) and a squamous cell carcinoma model (MOC1) have been used.

2. Treatment Regimen:

-

Dosage: 10 µg of IFNβ-mRNA LNP per injection.

-

Administration: Unilateral, intratumoral injections.

-

Schedule: Bi-weekly for two weeks.

3. Analysis and Endpoints:

-

Tumor Growth & Survival: Monitored as described in Section 2.3.4.

-

ELISA: IFNβ protein levels are quantified in tumor homogenates and blood serum to confirm local production and assess systemic exposure.

-

Flow Cytometry: Used to analyze changes in immune cell populations (T-cells, macrophages) and their activation states within both injected and distal tumors.

Conclusion

Intratumoral delivery of LNP-formulated mRNA represents a highly promising strategy for cancer immunotherapy. By turning a treated tumor into a site of localized cytokine production, therapies like the Triplet LNP (IL-7, IL-21, 4-1BBL) and IFNβ LNP can overcome the toxicity associated with systemic administration while inducing a potent, systemic, and durable anti-tumor immune response. The abscopal effect observed in preclinical models demonstrates the potential of this approach to treat metastatic disease. Further research and clinical development in this area are critical for translating these powerful preclinical findings into effective treatments for patients with advanced cancers.

References

Lhc-165: A Technical Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lhc-165 is an investigational Toll-like receptor 7 (TLR7) agonist designed for intratumoral administration. Its primary mechanism of action is to activate the innate immune system within the tumor microenvironment (TME), thereby stimulating a downstream adaptive anti-tumor immune response. Clinical and preclinical data suggest that this compound can remodel the TME by increasing pro-inflammatory cytokines, enhancing T-cell inflammation, and promoting the infiltration of effector immune cells. This document provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, impact on the TME, and the methodologies employed in its evaluation. Due to the discontinuation of its clinical development for business reasons, the publicly available data is primarily derived from a Phase I/Ib clinical trial (NCT03301896).

Mechanism of Action: TLR7 Agonism in the Tumor Microenvironment

This compound functions as a potent agonist of Toll-like receptor 7, a key pattern recognition receptor of the innate immune system primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[1] Intratumoral administration of this compound is intended to localize its immune-stimulatory effects to the tumor, thereby minimizing systemic toxicity and maximizing the anti-tumor response.[1]

Upon binding to TLR7 within the endosomes of APCs, this compound triggers a signaling cascade that leads to the activation of transcription factors, most notably NF-κB and IRF7. This activation results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10.[2][3] These secreted factors play a crucial role in remodeling the TME from an immunosuppressive to an immunogenic state.[1]

The activation of APCs by this compound also leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules. This enhanced antigen presentation capacity allows for the efficient priming and activation of tumor-antigen-specific CD8+ and CD4+ T cells, leading to a robust and durable adaptive anti-tumor immune response. Preclinical studies have also indicated that this compound can increase the expression of PD-L1 on APCs, providing a rationale for its combination with anti-PD-1/PD-L1 checkpoint inhibitors.

Figure 1: this compound Signaling Pathway in Antigen-Presenting Cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/Ib clinical trial (NCT03301896) of this compound as a single agent and in combination with spartalizumab.

Table 1: Patient Demographics and Dosing Information

| Parameter | Value | Reference |

| Total Patients Enrolled | 45 | |

| This compound Single Agent Cohort | 21 | |

| This compound + Spartalizumab Cohort | 24 | |

| This compound Dose Range | 100 - 600 µg (intratumoral, biweekly) | |

| Spartalizumab Dose | 400 mg (intravenous, every 4 weeks) | |

| Recommended Dose for Expansion (RDE) | This compound 600 µg biweekly + Spartalizumab 400 mg Q4W | |

| Median Duration of Exposure | 8 weeks (range 2-129 weeks) |

Table 2: Clinical Efficacy and Pharmacokinetics

| Parameter | Value | Reference |

| Overall Response Rate (ORR) | 6.7% | |

| Disease Control Rate (DCR) | 17.8% | |

| Median Progression-Free Survival (PFS) | 1.7 months | |

| This compound (600 µg) Terminal Half-life | 9.4 - 58.9 hours |

Table 3: Impact on the Tumor Microenvironment

| Biomarker | Observation | Reference |

| Systemic Cytokines | Increased levels of CXCL10, IFNγ, IL-6 | |

| T-cell Inflammation (Tumoral RNA-seq) | Increased in patients with Partial Response (PR) or Stable Disease (SD) | |

| Baseline CD8+ T-cells (IHC) | Higher levels in patients with PR | |

| On-treatment CD8+ T-cells (IHC) | Increased in patients with PR/SD | |

| Baseline CD68+ Macrophages (IHC) | Higher levels in patients with PR | |

| On-treatment CD68+ Macrophages (IHC) | Increased in patients with PR/SD |

Experimental Protocols

While detailed, step-by-step laboratory protocols are not publicly available, the following outlines the methodologies used in the key clinical study (NCT03301896).

Clinical Trial Design (NCT03301896)

This was a Phase I/Ib, multi-center, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001).

-

Patient Population: Adult patients (≥ 18 years) with histologically confirmed metastatic and/or advanced solid tumors not amenable to curative treatment.

-

Treatment Arms:

-

Dose Escalation: this compound single agent (100-600 µg) administered via intratumoral injection biweekly.

-

Dose Escalation: this compound (at various doses) in combination with spartalizumab (400 mg) administered intravenously every 4 weeks.

-

Dose Expansion: this compound at the Recommended Dose for Expansion (RDE) as a single agent and in combination with spartalizumab in specific tumor types.

-

-

Primary Objectives: To characterize the safety and tolerability and to determine the Maximum Tolerated Dose (MTD) and/or RDE of this compound alone and in combination with spartalizumab.

-

Secondary Objectives: To assess preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics.

Figure 2: Clinical Trial Workflow for NCT03301896.

Biomarker Analysis

-

Immunohistochemistry (IHC): Tumor biopsies were analyzed for the expression of immune cell markers, including CD8 (for cytotoxic T lymphocytes) and CD68 (for macrophages). The analysis focused on baseline levels and on-treatment changes in the infiltration of these immune cells within the TME.

-

Tumoral RNA-Sequencing: Gene expression profiling of tumor tissue was performed to assess changes in T-cell inflammation signatures before and after treatment with this compound.

-

Systemic Cytokine Analysis: Blood samples were collected to measure the systemic levels of key cytokines and chemokines, such as CXCL10, IFNγ, and IL-6, to evaluate the pharmacodynamic effects of this compound.

Preclinical Evidence

Preclinical studies in syngeneic mouse models demonstrated that intratumoral administration of this compound resulted in the inhibition of tumor growth. Furthermore, the combination of this compound with an anti-PD-1 agent showed more effective tumor growth inhibition than either agent alone. These preclinical findings provided the foundational rationale for the clinical development of this compound, particularly in combination with checkpoint inhibitors.

Conclusion and Future Directions

This compound, a TLR7 agonist, has demonstrated the ability to modulate the tumor microenvironment by inducing a pro-inflammatory cytokine response and promoting T-cell infiltration and inflammation. The available data from the Phase I/Ib study suggest that an active immune microenvironment at baseline may be a prerequisite for a clinical response. Although the clinical development of this compound was halted for non-safety-related reasons, the findings contribute to the growing body of evidence supporting the use of intratumoral TLR agonists as a promising strategy to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy. Future research in this area may focus on identifying predictive biomarkers for response to TLR7 agonists and exploring novel combination therapies to overcome resistance mechanisms.

References

Pharmacodynamics of Lhc-165 in Early Phase Trials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacodynamics of Lhc-165, a Toll-like receptor 7 (TLR7) agonist, as investigated in early-phase clinical trials. This compound is designed to stimulate an innate immune response within the tumor microenvironment, leading to a subsequent adaptive anti-tumor T-cell response. This document summarizes the available pharmacodynamic data, details relevant experimental protocols, and visualizes the key signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor predominantly expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by single-stranded RNA or synthetic ligands like this compound, TLR7 initiates a signaling cascade that bridges the innate and adaptive immune systems. This activation leads to the production of pro-inflammatory cytokines and type I interferons, crucial for an effective anti-tumor response.[1] The primary therapeutic hypothesis for this compound is that intratumoral administration will convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

Clinical Development Program: The NCT03301896 Trial

The main early phase trial investigating this compound was a Phase I/Ib, open-label, dose-escalation and expansion study (NCT03301896). This trial evaluated this compound as a single agent and in combination with spartalizumab, an anti-PD-1 antibody, in adult patients with advanced solid malignancies.[1]

Study Design and Objectives

The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE), followed by a dose-expansion phase to further evaluate safety, tolerability, and preliminary anti-tumor activity.[1] this compound was administered via intratumoral injection. The primary objectives were to assess the safety and tolerability of this compound alone and in combination with spartalizumab.

Pharmacodynamic Findings

Pharmacodynamic assessments in the NCT03301896 trial aimed to confirm the mechanism of action of this compound and to identify biomarkers associated with clinical response. While detailed quantitative data from the full study publication are not publicly available, abstracts and study summaries provide key qualitative insights into the pharmacodynamic effects of this compound.

Systemic Cytokine Induction

Treatment with this compound, both as a single agent and in combination with spartalizumab, led to notable increases in systemic levels of several cytokines. An abstract from the study reports increases in CXCL10, IFNγ, and IL-6 in a subset of patients following treatment. This finding is consistent with the known mechanism of TLR7 agonism and indicates successful target engagement and downstream signaling.

Table 1: Summary of Systemic Pharmacodynamic Biomarkers

| Biomarker | Observation | Implication |

| CXCL10 | Increased levels in a subset of patients | T-cell chemoattractant, suggesting immune cell recruitment. |

| IFNγ | Increased levels in a subset of patients | Key anti-tumor cytokine, indicates activation of Th1 and cytotoxic T-cell responses. |

| IL-6 | Increased levels in a subset of patients | Pro-inflammatory cytokine, consistent with innate immune activation. |

Note: Specific quantitative data (e.g., fold-change, statistical significance) are not available in the public domain.

Modulation of the Tumor Microenvironment

Immunohistochemistry (IHC) and tumoral RNA sequencing (RNA-seq) were employed to assess changes within the tumor microenvironment. The available information suggests that a pre-existing immune-active microenvironment may be a prerequisite for clinical response to this compound.

Table 2: Summary of Tumoral Pharmacodynamic Biomarkers

| Biomarker | Assessment Method | Observation |

| CD8+ T-cells | Immunohistochemistry | Higher baseline levels in patients with a partial response (PR). On-treatment increases observed in patients with PR or stable disease (SD). |

| CD68+ Macrophages | Immunohistochemistry | Higher baseline levels in patients with a partial response (PR). On-treatment increases observed in patients with PR or stable disease (SD). |

| T-cell Inflammation | Tumoral RNA-sequencing | Higher baseline T-cell inflammation signature in patients with a partial response (PR). Consistent increase in T-cell inflammation signature post-treatment in patients with PR or stable disease (SD). |

Note: Specific quantitative data are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacodynamic assays are not fully described in the available literature. However, based on standard methodologies, the following general protocols can be inferred.

Systemic Cytokine Analysis

Methodology: Presumed to be a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) performed on peripheral blood samples (serum or plasma) collected at baseline and at various time points post-treatment. This method allows for the simultaneous quantification of multiple cytokines from a small sample volume.

Immunohistochemistry (IHC)

Methodology: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy samples obtained at baseline and on-treatment were likely sectioned and stained with specific antibodies against CD8 and CD68. The staining would be visualized using a chromogenic or fluorescent detection system, and the density of positive cells within the tumor and stromal compartments would be quantified, likely through manual or automated image analysis.

Tumoral RNA-Sequencing (RNA-seq)

Methodology: RNA would be extracted from fresh-frozen or FFPE tumor biopsy samples. Following quality control, RNA-seq libraries would be prepared and sequenced. The resulting data would be analyzed to determine gene expression profiles. A "T-cell inflammation signature" would likely be a composite score derived from the expression levels of a predefined set of genes associated with T-cell activation and function (e.g., genes encoding chemokines, cytokines, and cytotoxic molecules).

This compound Signaling Pathway and Experimental Workflow

TLR7 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to TLR7 within the endosome of an antigen-presenting cell.

Figure 1: this compound mediated TLR7 signaling pathway.

Experimental Workflow for Pharmacodynamic Analysis

The following diagram outlines the logical flow of sample collection and analysis for the pharmacodynamic studies in the this compound early phase trials.

Figure 2: Experimental workflow for pharmacodynamic analysis.

Conclusion

The early phase trial of this compound has provided evidence of its intended pharmacodynamic activity as a TLR7 agonist. The observed increases in systemic cytokines and the modulation of the tumor microenvironment, characterized by an influx of immune cells and an enhanced T-cell inflammation signature, support the drug's mechanism of action. However, the publicly available data is largely qualitative. A full understanding of the dose-response relationship and the predictive value of the identified biomarkers will require access to the complete clinical trial results, including detailed quantitative data and comprehensive experimental protocols. The termination of the trial for business reasons may limit the future availability of such data. Nevertheless, the findings from the NCT03301896 study contribute valuable insights into the clinical application of intratumoral TLR7 agonists in oncology.

References

Methodological & Application

Application Notes and Protocols for Intratumoral Injection of Lhc-165 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lhc-165 is a potent Toll-like receptor 7 (TLR7) agonist designed for localized intratumoral (IT) injection.[1][2] Activation of TLR7 in the tumor microenvironment (TME) initiates an innate immune response, leading to the secretion of pro-inflammatory cytokines and type-I interferons.[3][4] This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response.[5] Preclinical studies in syngeneic mouse models have demonstrated that intratumoral administration of this compound exhibits single-agent anti-tumor activity and can enhance the efficacy of checkpoint inhibitors, such as anti-PD-1 antibodies. A key feature of the this compound formulation for these studies is its adsorption to aluminum hydroxide (B78521), which serves to prolong its retention at the injection site, thereby maximizing local immune activation while minimizing systemic exposure and associated toxicities.

These application notes provide a detailed overview of the proposed protocol for the intratumoral injection of this compound in preclinical in vivo studies based on publicly available information and general practices for similar agents.

Data Presentation

Table 1: Summary of Preclinical Efficacy of Intratumoral this compound

| Animal Model | Treatment Group | Key Findings | Reference |

| Syngeneic Mouse Models | This compound (single agent) | Demonstrated anti-tumor activity, sustained intratumoral retention, a large therapeutic window, and an abscopal effect. | |

| Syngeneic Mouse Models | This compound + anti-PD-1/PD-L1 | Enhanced immune response and more effective tumor growth inhibition compared to either agent alone. Increased PD-L1 expression on antigen-presenting cells. |

Table 2: Clinical Trial Information for Intratumoral this compound (Phase I/Ib)

| Parameter | Details | Reference |

| Clinical Trial ID | NCT03301896 | |

| Dosage Range | 100-600 µg (biweekly) | |

| Combination Therapy | Spartalizumab (anti-PD-1 mAb) | |

| Observed Effects | Increased systemic cytokines (CXCL10, IFNγ, IL-6), suggesting active TLR7 agonism. |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intratumoral Injection

Objective: To prepare this compound adsorbed to aluminum hydroxide for enhanced intratumoral retention.

Materials:

-

This compound (powder)

-

Aluminum hydroxide gel (e.g., Alhydrogel®)

-

Sterile, endotoxin-free phosphate-buffered saline (PBS)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

pH meter

Procedure:

-

Reconstitution of this compound: Aseptically reconstitute the lyophilized this compound powder with sterile PBS to a desired stock concentration. Gently swirl to dissolve. Avoid vigorous shaking to prevent denaturation.

-

Adsorption to Aluminum Hydroxide:

-

In a sterile vial, add the appropriate volume of the this compound stock solution.

-

Slowly add the aluminum hydroxide gel to the this compound solution while gently mixing. The ratio of this compound to aluminum hydroxide should be optimized based on preliminary studies, but a common starting point is to aim for a high degree of adsorption.

-

Incubate the mixture at room temperature for at least 1 hour with gentle, continuous mixing (e.g., on a tube rotator) to allow for complete adsorption.

-

-

Final Formulation:

-

Adjust the final volume with sterile PBS to achieve the desired final concentration of this compound.

-

Verify that the pH of the final formulation is within a physiologically acceptable range (e.g., 6.5-7.5).

-

Store the formulation at 2-8°C until use. Do not freeze, as this can damage the aluminum hydroxide gel structure.

-

Protocol 2: Intratumoral Injection of this compound in a Syngeneic Mouse Tumor Model

Objective: To administer the this compound formulation directly into established tumors in mice to evaluate its anti-tumor efficacy.

Materials:

-

Syngeneic mouse model (e.g., BALB/c mice with CT26 colon carcinoma or C57BL/6 mice with B16-F10 melanoma)

-

Prepared this compound-aluminum hydroxide formulation

-

Sterile 28-30 gauge needles and syringes (e.g., insulin (B600854) syringes)

-

Animal anesthesia (e.g., isoflurane)

-

Calipers for tumor measurement

-

70% ethanol (B145695) for disinfection

Procedure:

-

Tumor Implantation and Growth:

-

Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth every 2-3 days using calipers.

-

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Place the anesthetized mouse in a position that provides easy access to the tumor.

-

Wipe the skin over the tumor with 70% ethanol.

-

-

Intratumoral Injection:

-

Gently resuspend the this compound-aluminum hydroxide formulation by flicking the vial.

-

Draw the required volume of the formulation into the syringe. The injection volume should be appropriate for the tumor size, typically between 20-50 µL to avoid excessive pressure within the tumor.

-

Carefully insert the needle into the center of the tumor mass.

-

Slowly inject the formulation to ensure even distribution and minimize leakage from the injection site.

-

Slowly withdraw the needle.

-

-

Post-Injection Monitoring:

-

Monitor the mouse until it has fully recovered from anesthesia.

-

Return the mouse to its cage.

-

Continue to monitor tumor growth, body weight, and overall animal health according to the study design. Treatment frequency will depend on the experimental design but is often once or twice weekly.

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 5. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Phase I Clinical Trial of Lhc-165 in Advanced Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lhc-165 is an investigational Toll-like receptor 7 (TLR7) agonist designed to stimulate an innate and adaptive anti-tumor immune response.[1][2][3] Preclinical studies in mouse models have demonstrated that this compound can inhibit tumor growth, and its combination with an anti-PD-1 agent resulted in more effective tumor inhibition than either agent alone.[2][3] This document outlines the design and protocols for a Phase I, open-label, dose-escalation clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound administered as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced, metastatic, or relapsed/refractory solid tumors.

Signaling Pathway of this compound (TLR7 Agonist)

Caption: this compound activates TLR7 on antigen-presenting cells, initiating an anti-tumor immune cascade.

Clinical Trial Design

This was a Phase I/Ib, open-label, multicenter, dose-escalation and expansion study (NCT03301896). The primary objective was to determine the safety and tolerability of this compound as a single agent and in combination with spartalizumab.

Patient Population: Adult patients (≥18 years) with advanced/metastatic solid tumors and an ECOG performance status of 0-2 were eligible.

Study Arms:

-

Arm 1 (Single Agent): Patients received this compound via intratumoral injection.

-

Arm 2 (Combination Therapy): Patients received intratumoral this compound in combination with intravenous spartalizumab.

Dose Escalation: A standard 3+3 dose-escalation design was utilized to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE). Dose escalation continued until dose-limiting toxicities (DLTs) were observed in at least two of three to six patients at a given dose level.

Experimental Workflow

Caption: Overview of the patient journey and key stages in the Phase I clinical trial of this compound.

Quantitative Data Summary

Table 1: Dose Escalation and Patient Demographics

| Parameter | This compound Single Agent | This compound + Spartalizumab | Total |

| Number of Patients | 21 | 24 | 45 |

| Median Age (years) | 56 | 56 | 56 |

| This compound Dose Range (µg, biweekly) | 100 - 600 | 600 | N/A |

| Spartalizumab Dose (mg, Q4W) | N/A | 400 | N/A |

| Median Duration of Exposure (weeks) | 4.5 (Range: 1.1-25.0) | 11.9 (Range: 4.0-48.3) | 8 (Range: 2-129) |

Data compiled from published results of the LHC165X2101 trial.

Table 2: Safety and Tolerability Profile

| Adverse Event (AE) | This compound Single Agent (n=21) | This compound + Spartalizumab (n=24) | Overall (n=45) |

| Any Drug-Related AE | Information not specified | Information not specified | 22 (56%) |

| Grade ≥3 Drug-Related AEs | Information not specified | Information not specified | 2 (5%) |

| Most Common AEs (Any Grade) | Pyrexia (10%), Injection Site Reaction (15%), Decreased Appetite (10%), Chills (5%) | Pyrexia (26%), Injection Site Reaction (10.5%), Chills (10.5%), Decreased Appetite (5%) | Pyrexia (22.2%), Pruritus (13.3%), Chills (11.1%) |

| Dose-Limiting Toxicity (DLT) | None reported | 1 (Grade 3 reversible pancreatitis at 400 µg this compound dose) | 1 |

Data compiled from published results of the LHC165X2101 trial.

Table 3: Pharmacokinetic and Efficacy Overview

| Parameter | Value |

| This compound Peak Concentration (Tmax) | ~1 hour post-injection |

| This compound Terminal Half-life (600 µg dose) | 9.4 - 58.9 hours |

| Recommended Dose for Expansion (RDE) | 600 µg this compound (biweekly) as single agent and with 400 mg spartalizumab (Q4W) |

| Overall Response Rate (ORR) | 6.7% |

| Disease Control Rate (DCR) | 17.8% |

| Median Progression-Free Survival (PFS) | 1.7 months |

Data compiled from published results of the LHC165X2101 trial.

Experimental Protocols

1. Pharmacokinetic (PK) Analysis

-

Objective: To characterize the absorption, distribution, and elimination of this compound in serum.

-

Methodology:

-

Collect peripheral blood samples at pre-defined time points before and after this compound administration.

-

Process blood samples to separate serum and store at -80°C until analysis.

-

Quantify this compound concentrations in serum using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Calculate PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and terminal half-life using non-compartmental analysis.

-

2. Pharmacodynamic (PD) and Biomarker Analysis

-

Objective: To assess the biological activity of this compound by measuring changes in systemic cytokines and the tumor immune microenvironment.

-

Methodology:

-

Systemic Cytokine Analysis:

-

Collect peripheral blood at baseline and post-treatment.

-

Isolate plasma or serum.

-

Measure levels of key cytokines (e.g., CXCL10, IFNγ, IL-6) using a multiplex immunoassay (e.g., Luminex).

-

-

Tumor Biopsy Analysis:

-

Obtain tumor biopsies at baseline and on-treatment.

-

Perform immunohistochemistry (IHC) to assess the infiltration of immune cells (e.g., CD8+ T cells, CD68+ macrophages).

-

Conduct tumoral RNA sequencing to analyze gene expression profiles related to T-cell inflammation.

-

-

3. Safety and Tolerability Assessment

-

Objective: To monitor and grade the severity of adverse events (AEs) and identify dose-limiting toxicities (DLTs).

-

Methodology:

-

Monitor patients for AEs throughout the trial.

-

Grade AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).

-

Define DLTs in the trial protocol, typically as specific Grade 3 or 4 toxicities occurring within the first treatment cycle.

-

A safety monitoring committee reviews all safety data to make decisions regarding dose escalation.

-

4. Efficacy Evaluation

-

Objective: To obtain a preliminary assessment of the anti-tumor activity of this compound.

-

Methodology:

-

Perform tumor assessments (e.g., CT or MRI scans) at baseline and at regular intervals during treatment.

-

Evaluate tumor response using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

-

Calculate Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).

-

References

Application Notes and Protocols for the Formulation of Lhc-165 with Aluminum Hydroxide for Sustained Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lhc-165 is a potent Toll-like receptor 7 (TLR7) agonist that stimulates the innate immune system, leading to the activation of adaptive immunity. For localized immunotherapy, such as intratumoral injection, it is crucial to retain the drug at the site of administration to maximize its therapeutic effect and minimize systemic exposure and potential side effects. Formulating this compound with aluminum hydroxide (B78521) creates a depot effect, allowing for the sustained release of the drug and prolonged immune stimulation within the tumor microenvironment.[1]

These application notes provide a detailed guide for the formulation of this compound with aluminum hydroxide, including protocols for preparation, characterization, and in vitro release studies.

Mechanism of Action: this compound and TLR7 Signaling

This compound, a benzonaphthyridine derivative, activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon binding of this compound, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, leading to the activation of transcription factors NF-κB and IRF7.[2] These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory cytokines, such as Type I interferons (IFN-α/β), TNF-α, and IL-6, as well as chemokines.[3] This cytokine and chemokine milieu promotes the recruitment and activation of various immune cells, including natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and antigen-presenting cells (APCs), ultimately leading to a robust anti-tumor immune response.

Materials and Equipment

| Material/Equipment | Supplier |

| This compound | Synthesized in-house or custom synthesis |

| Aluminum hydroxide gel (e.g., Alhydrogel®) | Brenntag |

| Sodium Chloride (NaCl) | Sigma-Aldrich |

| Histidine buffer | Sigma-Aldrich |

| Water for Injection (WFI) | Various suppliers |

| Sterile, depyrogenated vials | Various suppliers |

| Magnetic stirrer and stir bars | Various suppliers |

| pH meter | Various suppliers |

| High-Performance Liquid Chromatography (HPLC) system | Waters, Agilent, etc. |

| Centrifuge | Beckman Coulter, Eppendorf, etc. |

| Incubator/shaker | Various suppliers |

| Franz diffusion cells | PermeGear, Inc. |

Experimental Protocols

Protocol 1: Formulation of this compound with Aluminum Hydroxide

This protocol describes the preparation of a 1 mg/mL this compound formulation adsorbed to aluminum hydroxide.

Workflow Diagram:

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable buffer (e.g., 10 mM histidine, pH 6.5) to a final concentration of 2 mg/mL.

-

Sterile filter the solution through a 0.22 µm filter.

-

-

Preparation of Aluminum Hydroxide Suspension:

-

Based on a patent for this compound, a final suspension of 0.3-0.4% aluminum hydroxide is desirable.[4]

-

In a sterile vessel, dilute a stock suspension of aluminum hydroxide gel (e.g., Alhydrogel® containing ~2% Al₂O₃) with WFI to achieve a final aluminum hydroxide concentration of approximately 0.8% (this will be diluted 1:1 in the final formulation). Ensure the particle size distribution is within the 2-10 micrometer range.

-

Add NaCl to a final concentration of 150 mM.

-

-

Adsorption of this compound to Aluminum Hydroxide:

-

Under aseptic conditions and with gentle stirring, slowly add an equal volume of the 2 mg/mL this compound stock solution to the 0.8% aluminum hydroxide suspension. This will result in a final this compound concentration of 1 mg/mL and an aluminum hydroxide concentration of 0.4%.

-

Continue gentle stirring at room temperature for at least 1 hour to allow for complete adsorption.

-

-

Aseptic Filling:

-

Aseptically fill the final formulation into sterile, depyrogenated vials.

-

Store the vials at 2-8°C. Do not freeze , as this can irreversibly damage the aluminum hydroxide gel structure.

-

Table 1: Formulation Parameters

| Parameter | Recommended Value | Rationale |

| This compound Concentration | 1 mg/mL | Based on typical therapeutic concentrations |

| Aluminum Hydroxide | 0.4% suspension | Provides sufficient surface area for adsorption and depot effect |

| Buffer | 10 mM Histidine | Maintains pH and stability |

| pH | 6.5 | Promotes electrostatic interactions between this compound and positively charged aluminum hydroxide |

| Ionic Strength | 150 mM NaCl | Mimics physiological conditions |

| Incubation Time | ≥ 1 hour | Ensures complete adsorption |

| Storage Temperature | 2-8°C | Maintains stability of the formulation |

Protocol 2: Determination of this compound Loading on Aluminum Hydroxide

This protocol determines the percentage of this compound adsorbed to the aluminum hydroxide.

Procedure:

-

Prepare the this compound aluminum hydroxide formulation as described in Protocol 1.

-

Centrifuge a 1 mL aliquot of the formulation at 10,000 x g for 10 minutes to pellet the aluminum hydroxide.

-

Carefully collect the supernatant.

-

Quantify the concentration of this compound in the supernatant using a validated HPLC method.

-

Calculate the percentage of adsorbed this compound using the following formula:

% Adsorbed = [(Total this compound - this compound in supernatant) / Total this compound] x 100

Table 2: Example of this compound Loading Data

| Formulation Batch | Total this compound (µg/mL) | This compound in Supernatant (µg/mL) | % Adsorbed |

| 1 | 1000 | 25 | 97.5% |

| 2 | 1000 | 30 | 97.0% |

| 3 | 1000 | 22 | 97.8% |

Protocol 3: In Vitro Release Study of this compound

This protocol evaluates the release kinetics of this compound from the aluminum hydroxide formulation.

Procedure:

-

Set up Franz diffusion cells with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.

-

Fill the receptor compartment with a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

-

Equilibrate the cells to 37°C.

-

Apply a known amount of the this compound aluminum hydroxide formulation to the donor compartment.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed release medium.

-

Quantify the concentration of this compound in the collected samples using a validated HPLC method.

-

Calculate the cumulative percentage of this compound released over time. A biphasic release profile with an initial burst followed by a sustained release is expected.

Table 3: Representative In Vitro Release Profile of this compound

| Time (hours) | Cumulative Release (%) |

| 1 | 15.2 |

| 4 | 28.5 |

| 8 | 40.1 |

| 24 | 65.8 |

| 48 | 82.3 |

| 72 | 91.5 |

Characterization of the Formulation

In addition to the protocols above, a comprehensive characterization of the this compound aluminum hydroxide formulation should be performed.

Workflow Diagram:

Table 4: Characterization Parameters and Methods

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Homogeneous, white to off-white suspension, free of visible aggregates |

| Particle Size | Laser Diffraction or Dynamic Light Scattering | Mean particle size of 2-10 µm |

| Zeta Potential | Electrophoretic Light Scattering | Positive zeta potential, indicating successful adsorption |

| This compound Content | HPLC | 90-110% of the target concentration |

| Adsorption Efficiency | HPLC (as per Protocol 2) | >95% |

| In Vitro Release | Franz Diffusion Cell (as per Protocol 3) | Biphasic release profile with defined parameters |

| pH | pH meter | 6.0 - 7.0 |

| Sterility | USP <71> | Sterile |

| Endotoxin | USP <85> | ≤ specified limit |

Conclusion

The formulation of this compound with aluminum hydroxide provides a promising approach for sustained local delivery in immunotherapy. The protocols and characterization methods outlined in these application notes offer a comprehensive framework for the development and evaluation of this sustained-release formulation. Adherence to these guidelines will help ensure the quality, consistency, and efficacy of the this compound aluminum hydroxide formulation for preclinical and clinical investigations.

References

- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Preparation and Physicochemical Characterization of Aluminum Hydroxide/TLR7a, a Novel Vaccine Adjuvant Comprising a Small Molecule Adsorbed to Aluminum Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formulation of aluminum hydroxide adjuvant with TLR agonists poly(I:C) and CpG enhances the magnitude and avidity of the humoral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2022009157A1 - Lhc165 and spartalizumab combinations for treating solid tumors - Google Patents [patents.google.com]

Application Notes and Protocols: Biomarker Analysis for Predicting Response to Lhc-165 Therapy

These application notes provide a comprehensive overview and detailed protocols for identifying and analyzing predictive biomarkers for response to Lhc-165, a novel checkpoint inhibitor therapy. The information is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology research and clinical trial development.

Introduction to this compound and Predictive Biomarkers

This compound is an investigational immunotherapy designed to block the interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1. This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By inhibiting this pathway, this compound aims to restore the anti-tumor activity of the immune system.

Predictive biomarkers are crucial for identifying patients who are most likely to benefit from this compound therapy. This document outlines key biomarkers and the methodologies for their analysis. The primary biomarkers discussed are:

-

PD-L1 Expression: The level of PD-L1 expression on tumor cells and immune cells within the tumor microenvironment.

-

Interferon-gamma (IFN-γ) Signature: The presence of a gene expression signature indicative of an active T-cell response.

-

T-cell Receptor (TCR) Clonality: The diversity and clonality of the T-cell repertoire within the tumor.

-

Multiplex Cytokine Profile: The concentration of key pro-inflammatory and anti-inflammatory cytokines in peripheral blood.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound and the role of key biomarkers in predicting the therapeutic response.

Caption: this compound mechanism of action and key biomarkers.

Experimental Workflows and Protocols

Biomarker Analysis Workflow

The following diagram outlines the general workflow for patient sample collection and biomarker analysis.

Caption: General workflow for biomarker analysis.

Protocol: PD-L1 Immunohistochemistry (IHC)

This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections for PD-L1 protein expression.

Materials:

-

FFPE tumor tissue sections (4-5 µm) on charged slides

-

PD-L1 primary antibody (e.g., clone 22C3, 28-8)

-

Detection system (e.g., HRP-polymer-based)

-

DAB chromogen

-

Hematoxylin counterstain

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Wash buffer (e.g., PBS or TBS)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 min).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-